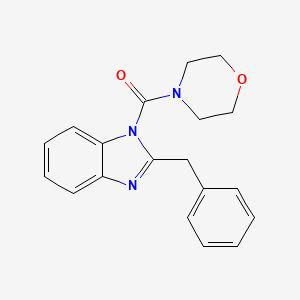![molecular formula C29H25N7O2 B12127254 2-Amino-1-m-tolyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide](/img/structure/B12127254.png)
2-Amino-1-m-tolyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-m-tolyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide: (phew, that’s a mouthful!) belongs to the pyrrolo[2,3-b]quinoxaline family. These compounds are known for their diverse biological activities, including antioxidant, anticancer, and antibacterial properties .
Preparation Methods
Synthetic Routes: The synthesis of this compound typically involves the following steps:
Construction of the Pyrrolo[2,3-b]quinoxaline Core: This core structure is often assembled from halogen-containing quinoxaline derivatives using palladium-catalyzed reactions.
Functionalization: The amino and carboxylic acid functionalities are introduced through appropriate synthetic routes.
Industrial Production: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale manufacturing.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction: These compounds can undergo redox reactions, making them versatile in synthetic chemistry.
Substitution Reactions: Substituents on the aromatic rings can be modified through substitution reactions.
Palladium Catalysts: Used for C-C bond formation.
Hydrazine: Employed in the synthesis of pyrrolo[2,3-b]quinoxalines.
Aryl and Vinyl Halides: React with quinoxaline derivatives to introduce functional groups.
Major Products: The major products depend on the specific synthetic pathway and substituents. Variations in substituents lead to diverse derivatives with distinct properties.
Scientific Research Applications
Chemistry:
Building Blocks: These compounds serve as building blocks for drug discovery and materials science.
Biological Probes: Used to study cellular processes.
Anticancer Agents: Some pyrrolo[2,3-b]quinoxalines exhibit promising anticancer activity.
Antibiotics: Certain derivatives possess antibacterial properties.
Pharmaceuticals: Potential drug candidates.
Materials Science: Used in the design of functional materials.
Mechanism of Action
The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s worth noting that pyrrolo[2,3-b]quinoxalines share structural similarities with other heterocyclic compounds. Their uniqueness lies in their specific substitution patterns and functional groups.
Properties
Molecular Formula |
C29H25N7O2 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C29H25N7O2/c1-17-10-9-13-20(16-17)35-26(30)23(25-27(35)32-22-15-8-7-14-21(22)31-25)28(37)33-24-18(2)34(3)36(29(24)38)19-11-5-4-6-12-19/h4-16H,30H2,1-3H3,(H,33,37) |
InChI Key |
OKAYTTQWQZDENI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-1-benzyl-5-(3-butoxyphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12127175.png)
![3-(2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))-5-[(4-methylphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127184.png)
![N-(4-butylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12127186.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12127192.png)


![(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12127201.png)

![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-iodophenyl)butanamide](/img/structure/B12127211.png)
![3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127217.png)
![3-[(4-Carbamoylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B12127222.png)
![4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B12127224.png)

![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide](/img/structure/B12127231.png)
